2-(2-acetamidothiazol-4-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an acetamido group attached to a thiazole ring, which is further connected to a 3-methylphenyl group through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Acetamidation: The thiazole intermediate is then acylated with acetic anhydride to introduce the acetamido group.
Coupling with 3-Methylphenylamine: The final step involves the coupling of the acetamido-thiazole intermediate with 3-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, alcohols, N,N’-dicyclohexylcarbodiimide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole moiety.
Biological Studies: It is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Industry: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-acetamido-1,3-thiazol-4-yl)-N-phenylacetamide: Similar structure but lacks the 3-methyl group on the phenyl ring.
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide: Similar structure but has a methyl group at the 4-position of the phenyl ring.
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide: Similar structure but has a methyl group at the 2-position of the phenyl ring.
Uniqueness
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the 3-methyl group can enhance the compound’s ability to interact with molecular targets, potentially leading to improved efficacy in its applications.
Properties
Molecular Formula |
C14H15N3O2S |
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Molecular Weight |
289.35 g/mol |
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C14H15N3O2S/c1-9-4-3-5-11(6-9)16-13(19)7-12-8-20-14(17-12)15-10(2)18/h3-6,8H,7H2,1-2H3,(H,16,19)(H,15,17,18) |
InChI Key |
ADKKDEFAADHVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C |
Origin of Product |
United States |
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